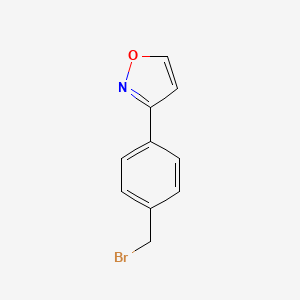

3-(4-(Bromomethyl)phenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOYXVWQKCZGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595389 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169547-67-5 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of 3-(4-(Bromomethyl)phenyl)isoxazole, a key building block in medicinal chemistry.

Core Compound Information

CAS Number: 169547-67-5

IUPAC Name: 3-[4-(bromomethyl)phenyl]-1,2-oxazole

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 169547-67-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.084 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥95.0% | [1] |

| Relative Density | 1.485 | [1] |

| Canonical SMILES | BrCC1=CC=C(C2=NOC=C2)C=C1 | [1] |

| InChI Key | BCOYXVWQKCZGFL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-aryl-isoxazoles is most commonly achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] For this compound, this involves the reaction of 4-(bromomethyl)benzonitrile oxide with acetylene. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride.

Representative Synthetic Protocol

This protocol is a representative example based on general methods for isoxazole synthesis.[4][5]

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde Oxime

-

To a solution of 4-(bromomethyl)benzaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the oxime.

Step 2: Synthesis of 4-(Bromomethyl)benzohydroximoyl Chloride

-

Dissolve the 4-(bromomethyl)benzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and bubble chlorine gas through the solution, or use an alternative chlorinating agent like N-chlorosuccinimide (NCS), until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction and extract the product into an organic solvent.

-

Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Synthesis of this compound via 1,3-Dipolar Cycloaddition

-

Dissolve the 4-(bromomethyl)benzohydroximoyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

-

Introduce acetylene gas into the reaction vessel.

-

Slowly add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture at room temperature. The base facilitates the in situ formation of the nitrile oxide, which then reacts with acetylene.

-

Stir the reaction for the appropriate time until completion (monitored by TLC).

-

Filter the reaction mixture to remove the amine salt byproduct.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-(Bromomethyl)phenyl)isoxazole

Introduction

3-(4-(Bromomethyl)phenyl)isoxazole is a halogenated heterocyclic compound featuring an isoxazole ring linked to a bromomethyl-substituted phenyl group. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1] The bromomethyl group is a versatile functional handle, making this compound a valuable synthetic intermediate for introducing the 3-phenylisoxazole pharmacophore into more complex molecular architectures, particularly in the development of novel therapeutics and chemical probes.

This technical guide provides a summary of the known physicochemical properties of this compound. Due to the compound's nature as a synthetic intermediate, publicly available experimental data is limited. Therefore, this document also details a proposed synthetic route and predicted spectral data based on established chemical principles and data from closely related analogues.

Physicochemical and Structural Data

The fundamental molecular and physical properties of this compound are summarized below. While some data is available from commercial suppliers, key experimental values such as melting and boiling points have not been publicly reported.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-[4-(bromomethyl)phenyl]-1,2-oxazole | [2] |

| CAS Number | 169547-67-5 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| Physical State | Solid | [2] |

| Relative Density | 1.485 | [2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported (Predicted low aqueous solubility; soluble in chlorinated solvents) |

Proposed Experimental Protocols

Proposed Synthesis Workflow

The logical flow for the preparation and confirmation of the title compound is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(p-tolyl)isoxazole (Precursor)

This procedure is based on the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[3][4]

-

Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine or a similar solvent, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Nitrile Oxide Generation & Cycloaddition: Cool the solution containing the 4-methylbenzaldehyde oxime. Add a solution of sodium hypochlorite (bleach) dropwise to generate the corresponding nitrile oxide in situ.

-

Reaction with Alkyne: To the nitrile oxide solution, add propargyl alcohol (1.2 eq). Allow the reaction to stir at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 3-(p-tolyl)isoxazole.

Step 2: Synthesis of this compound

This procedure utilizes a standard radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).[5][6]

-

Reaction Setup: Dissolve the precursor, 3-(p-tolyl)isoxazole (1.0 eq), in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a flask equipped with a reflux condenser.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Initiation and Reaction: Heat the mixture to reflux. Irradiate the flask with a UV or incandescent light source to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

Analytical Characterization

While specific spectra for the title compound are not available, the expected data can be predicted based on its structure and known data for its precursor, 3-(p-tolyl)isoxazole.[7]

General Characterization Workflow

The identity and purity of a newly synthesized compound like this compound are typically confirmed through a standard set of analytical techniques.

Caption: Standard workflow for compound characterization.

Predicted Spectral Data

The following table outlines the predicted key signals for spectroscopic analysis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals / Characteristics |

| ¹H NMR | δ ~8.5-8.7 ppm (s, 1H): Isoxazole C-H proton.δ ~7.5-7.8 ppm (m, 4H): Aromatic protons on the phenyl ring (likely two sets of doublets).δ ~4.5 ppm (s, 2H): Methylene protons of the bromomethyl (-CH₂Br) group. This is the key diagnostic signal differentiating it from the precursor's methyl singlet at ~2.4 ppm. |

| ¹³C NMR | δ ~170 ppm, ~162 ppm, ~97 ppm: Characteristic shifts for the isoxazole ring carbons.δ ~140-125 ppm: Aromatic carbon signals.δ ~30-35 ppm: Signal for the bromomethyl (-CH₂Br) carbon. |

| FT-IR (cm⁻¹) | ~3100-3150: C-H stretch (aromatic and isoxazole).~1600, ~1500, ~1450: C=C and C=N stretching vibrations of the aromatic and isoxazole rings.~1400: N-O stretching vibration.~1220: C-Br stretching vibration. |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 237.99/239.99 (approx. 1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br).[M+Na]⁺: Expected at m/z 260.97/262.97. |

Conclusion

This compound is a valuable chemical intermediate whose utility lies in its dual functionality: a stable, biologically relevant phenyl-isoxazole core and a reactive bromomethyl group suitable for further chemical modification. While comprehensive experimental data is scarce, this guide provides its known physicochemical properties and outlines a robust, proposed pathway for its synthesis and characterization based on established organic chemistry principles. This information serves as a critical resource for researchers aiming to utilize this compound in synthetic chemistry and drug discovery programs.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-(bromomethyl)phenyl)isoxazole. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex biologically active molecules. The isoxazole core is a privileged structure in many pharmaceutical agents, and the presence of a reactive bromomethyl group allows for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 169547-67-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. This methodology involves the initial formation of the isoxazole ring system, followed by the introduction of the bromine atom at the benzylic position.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-tolyl)isoxazole

The initial step involves the construction of the 3-arylisoxazole core. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] The nitrile oxide is typically generated in situ from the corresponding aldoxime.

Experimental Protocol:

-

Oxime Formation: To a solution of 4-methylbenzaldehyde in a suitable solvent such as aqueous ethanol or pyridine, an equimolar amount of hydroxylamine hydrochloride is added.[2] The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of 4-methylbenzaldoxime. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Formation and Cycloaddition: The 4-methylbenzaldoxime is then treated with a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.[2] An acetylene equivalent (e.g., acetylene gas, ethynyltrimethylsilane, or an enamine) is then introduced to the reaction mixture to undergo a 1,3-dipolar cycloaddition, yielding 3-(4-tolyl)isoxazole. The product is then isolated and purified, typically by column chromatography.

Step 2: Benzylic Bromination of 3-(4-tolyl)isoxazole

The second step involves the selective bromination of the methyl group on the phenyl ring. This is a radical substitution reaction.[4][5][6]

Experimental Protocol:

-

Reaction Setup: 3-(4-tolyl)isoxazole is dissolved in a non-polar solvent, most commonly carbon tetrachloride (CCl₄).

-

Addition of Reagents: N-Bromosuccinimide (NBS) is added to the solution, typically in a slight molar excess. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is also added in a catalytic amount. Alternatively, the reaction can be initiated by exposure to UV light.[4][5][6]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, with the reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5-8.7 | 1H, d, Isoxazole H-5 |

| ~7.7-7.9 | 2H, d, Aromatic H |

| ~7.4-7.6 | 2H, d, Aromatic H |

| ~6.7-6.9 | 1H, d, Isoxazole H-4 |

| ~4.6-4.8 | 2H, s, -CH₂Br |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

| Technique | Expected m/z values |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at ~238 and ~240 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~1420-1400 | Isoxazole ring stretching (N-O) |

| ~1250-1200 | C-O stretching |

| ~700-600 | C-Br stretching |

Logical Relationships in Characterization

Caption: Interrelation of spectroscopic data for structural elucidation.

This technical guide outlines a reliable synthetic pathway and the expected analytical characterization for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel isoxazole-containing compounds.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. biolmolchem.com [biolmolchem.com]

- 3. ijpca.org [ijpca.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of 3-(4-(Bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of the heterocyclic compound 3-(4-(bromomethyl)phenyl)isoxazole. Given the increasing interest in isoxazole derivatives for their potential therapeutic applications, particularly in oncology, a thorough understanding of their structural characteristics is paramount for drug design and development. This document outlines the key analytical techniques and expected data for the unequivocal identification of this molecule.

Molecular Structure and Properties

This compound possesses a core structure consisting of a phenyl ring substituted with a bromomethyl group at the para-position, which is in turn attached to the 3-position of an isoxazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169547-67-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| IUPAC Name | 3-[4-(bromomethyl)phenyl]-1,2-oxazole | [1] |

| Physical State | Solid | [1] |

Structural Elucidation and Confirmation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[2] For this compound, both ¹H and ¹³C NMR are essential.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-5 |

| ~7.80 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to isoxazole) |

| ~7.50 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to CH₂Br) |

| ~6.80 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-4 |

| ~4.55 | s | 2H | CH₂Br |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | Isoxazole C-5 |

| ~162.5 | Isoxazole C-3 |

| ~140.0 | Aromatic C (ipso to CH₂Br) |

| ~129.5 | Aromatic C (ipso to isoxazole) |

| ~129.0 | Aromatic CH (ortho to CH₂Br) |

| ~127.0 | Aromatic CH (ortho to isoxazole) |

| ~97.5 | Isoxazole C-4 |

| ~32.0 | CH₂Br |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, electron impact (EI) or electrospray ionization (ESI) can be used.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 237/239 | [M]⁺ | Molecular ion peak (presence of Br isotope pattern) |

| 158 | [M - Br]⁺ | Loss of a bromine radical |

| 130 | [C₉H₆N]⁺ | Subsequent loss of CO from [M - Br]⁺ |

| 116 | [C₈H₆N]⁺ | Further fragmentation |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6] An alternative route is the reaction of a chalcone with hydroxylamine hydrochloride.[7]

General Protocol for Synthesis via Chalcone Intermediate:

-

Chalcone Formation: 4-Methylacetophenone is reacted with an appropriate benzaldehyde derivative under basic conditions (e.g., NaOH in ethanol) to form the corresponding chalcone.

-

Bromination: The methyl group of the chalcone is then brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

-

Isoxazole Ring Formation: The resulting α,β-unsaturated ketone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) with a base to yield the this compound.[7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization: Use either Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and characteristic fragment ions.

Biological Context and Experimental Workflow

Isoxazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[6] The bromomethyl group in this compound can act as an electrophile, making it a candidate for covalent inhibition of biological targets. A general workflow for the synthesis and screening of such compounds for anticancer activity is depicted below.

Caption: Generalized workflow for the synthesis and anticancer screening of this compound.

This workflow illustrates the iterative process of chemical synthesis, purification, and characterization, followed by biological screening to identify active compounds ("hits"). Subsequent mechanism of action and structure-activity relationship studies guide the optimization of the lead compound for improved efficacy and drug-like properties.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(4-(Bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(4-(Bromomethyl)phenyl)isoxazole is a bifunctional molecule featuring a reactive benzylic bromide and a heterocyclic isoxazole core. This combination makes it a valuable synthetic intermediate in medicinal chemistry and materials science. However, the inherent reactivity of the bromomethyl group presents significant challenges related to the compound's stability and handling. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It outlines standard experimental protocols for determining these physicochemical properties and presents expected data in a structured format to aid researchers in its effective utilization. This document is intended to serve as a foundational resource for scientists working with this and structurally related compounds, ensuring data integrity and safe laboratory practices.

Introduction

This compound is a substituted heterocyclic compound with the molecular formula C₁₀H₈BrNO.[1] Its structure is characterized by a phenylisoxazole scaffold with a bromomethyl group at the para-position of the phenyl ring. The isoxazole ring is a key structural motif in many biologically active compounds, exhibiting a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The benzylic bromide functionality is a highly reactive alkylating agent, making the molecule a versatile building block for introducing the phenylisoxazole moiety into larger, more complex structures.

However, the high reactivity of benzylic bromides also contributes to their inherent instability, particularly susceptibility to nucleophilic substitution (e.g., hydrolysis) and degradation.[5][6] Understanding the solubility and stability profile of this compound is therefore critical for its proper storage, handling, and application in chemical synthesis and drug discovery workflows. This guide details the standard methodologies for assessing these properties and provides a framework for interpreting the results.

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and the reliability of in vitro biological assays.[7][8] Due to its hydrophobic brominated aromatic system, this compound is expected to have very limited aqueous solubility but show good solubility in common polar aprotic organic solvents.[9]

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. This data is representative and should be confirmed experimentally for specific applications.

| Solvent | Type | Expected Solubility (mg/mL) at 25°C | Method |

| Water / PBS (pH 7.4) | Aqueous | < 0.1 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Kinetic |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Kinetic |

| Dichloromethane (DCM) | Non-polar | > 50 | Kinetic |

| Acetone | Polar Aprotic | > 50 | Kinetic |

| Acetonitrile (ACN) | Polar Aprotic | ~20-50 | Kinetic |

| Ethanol | Polar Protic | ~10-20 | Kinetic |

| Methanol | Polar Protic | ~10-20 | Kinetic |

Experimental Protocols

Kinetic solubility is typically measured in early drug discovery to quickly assess compounds and is relevant for in vitro assays where a compound is introduced from a DMSO stock solution.[7][10][11]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]

-

Serial Dilution: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous test buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This creates a starting concentration of 400 µM with 2% DMSO.[11]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with shaking.[12][13]

-

Precipitation Detection: Analyze the wells for precipitate formation. Common methods include:

-

Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to controls indicates precipitation.[7][12]

-

Direct UV Assay: After incubation, filter the solution to remove undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate and calculate the concentration against a standard curve.[7][12]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[8][14]

-

Sample Preparation: Add an excess amount of solid, crystalline this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain a saturated solution with excess solid remaining after equilibrium.

-

Equilibration: Seal the vials and agitate them on a shaker or vial roller system at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][13]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed to pellet the solid.

-

Filtration: Filter the slurry through a low-binding filter (e.g., PVDF). Care must be taken to avoid filter sorption, which can be an issue for hydrophobic compounds.[15]

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile) to prevent precipitation.

-

Analysis: Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[8][14] The resulting concentration is the thermodynamic solubility.

Stability Profile

The stability of this compound is largely dictated by the reactive benzylic bromide group. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, characterize degradation products, and establish appropriate storage and handling conditions.[16][17] These studies are performed under conditions more severe than accelerated stability testing and are a key regulatory requirement.[17][18][19]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions including acid, base, oxidation, heat, and light to accelerate its decomposition.[16][18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][20]

Anticipated Stability Data

The following table summarizes the expected outcomes from a forced degradation study on this compound. The primary anticipated degradation pathway is the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, 3-(4-(hydroxymethyl)phenyl)isoxazole.

| Condition | Reagent/Parameters | Time | Expected Degradation | Primary Degradant |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | Moderate to High | 3-(4-(Hydroxymethyl)phenyl)isoxazole |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 8 h | High | 3-(4-(Hydroxymethyl)phenyl)isoxazole |

| Oxidation | 3% H₂O₂, RT | 24 h | Low to Moderate | Oxidized species (e.g., aldehyde) |

| Thermal (Solid) | 80°C | 72 h | Low | Minimal degradation |

| Photolytic (Solution) | ICH Q1B conditions (>1.2 million lux hours, >200 W h/m²) | 24 h | Low | Minimal degradation |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water to ensure solubility.[20]

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60-80°C.[20]

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at a controlled temperature (e.g., 60°C).[20] This reaction is often rapid.

-

Oxidation: Add an appropriate volume of 3-30% hydrogen peroxide solution to the sample. Keep at room temperature, protected from light.

-

Thermal: Store the sample solution at an elevated temperature (e.g., 80°C). A parallel sample of the solid compound should also be stored under the same conditions.[20]

-

Photolytic: Expose the sample solution in a photochemically transparent container to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[16][20] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, to stop the reaction before analysis.[20]

-

Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (typically reverse-phase with a photodiode array detector). This method must be capable of separating the intact compound from all process impurities and degradation products.

-

Data Reporting: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and, if necessary, characterize major degradation products.

Visualized Workflows and Relationships

Diagram: Physicochemical Property Assessment Workflow

Caption: General experimental workflow for determining the solubility and stability of a chemical entity.

Diagram: Key Factors Influencing Stability

Caption: Logical relationship between environmental stress factors and degradation pathways.

Summary and Recommendations

The physicochemical properties of this compound are dominated by its two key functional groups. The bromophenylisoxazole core renders it poorly soluble in aqueous media but highly soluble in polar aprotic solvents like DMSO and DMF. Its most significant liability is the reactive benzylic bromide, which is prone to nucleophilic substitution, particularly hydrolysis to the corresponding alcohol under both acidic and basic conditions.

Handling and Storage Recommendations:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) to minimize hydrolytic degradation from atmospheric moisture. Protect from light.

-

Handling: When preparing solutions, use anhydrous solvents whenever possible. For aqueous biological assays, prepare fresh, concentrated stock solutions in anhydrous DMSO and perform dilutions immediately before use. Avoid prolonged exposure of solutions to ambient temperature and humidity.

-

Safety: The compound is classified as harmful and an irritant.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or chemical fume hood.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. Buy 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 5300-99-2 [smolecule.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ijcrt.org [ijcrt.org]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways and workflows are presented to support further research and drug development efforts in this promising area.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3] These compounds have been shown to target key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanisms of Anticancer Action

A prominent mechanism of action for several anticancer isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90) .[4][5][6][7] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, including HER2, EGFR, Akt, and Cdk4.[6][7] By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Another critical pathway targeted by isoxazole-containing compounds is the PI3K/Akt/mTOR signaling cascade .[8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Isoxazole derivatives can interfere with this pathway at various points, leading to the suppression of tumor progression.

Furthermore, some isoxazole derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death), inhibiting aromatase , disrupting tubulin polymerization , and inhibiting topoisomerase and histone deacetylase (HDAC) .[11]

Quantitative Anticancer Activity

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | PC3 (Prostate) | 53.96 ± 1.732 | [1] |

| 1b | PC3 (Prostate) | 47.27 ± 1.675 | [1] |

| 1d | PC3 (Prostate) | 38.63 ± 1.587 | [1] |

| 11 | MCF-7 (Breast) | 2.3 | [3] |

| 11 | Hep3B (Liver) | 2.7 | [3] |

| 16a | HT1080 (Fibrosarcoma) | 16.1 | [3] |

| 16b | HT1080 (Fibrosarcoma) | 10.72 | [3] |

| 16c | HT1080 (Fibrosarcoma) | 9.02 | [3] |

| 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |

| 24 | A549 (Lung) | 14.92 ± 1.70 | [3] |

| 4h | A549 (Lung) | 1.51 | [2] |

| 4i | A549 (Lung) | 1.49 | [2] |

| Compound 5 | Cancer Cells | 14 | [12] |

| Compound 9 | MDA-MB-231 (Breast) | 30.6 | [13] |

| Compound 25 | MDA-MB-231 (Breast) | 35.5 | [13] |

| Compound 34 | MDA-MB-231 (Breast) | 22.3 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoxazole derivative (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.[16][20][21]

Mechanism of Anti-inflammatory Action

The principal mechanism underlying the anti-inflammatory effects of many isoxazole derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2) .[22][23] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[24]

Quantitative Anti-inflammatory Activity

The in vivo anti-inflammatory activity of isoxazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| 5b | - | 76.71 | [20] |

| 5c | - | 75.56 | [20] |

| 5d | - | 72.32 | [20] |

| TPI-7 | - | Most Active | [25] |

| TPI-13 | - | Most Active | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of compounds.[18][26][27][28][29]

Materials:

-

Wistar albino rats or mice

-

Carrageenan (1% w/v solution in saline)

-

Isoxazole derivative

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the isoxazole derivative. Administer the compounds orally or intraperitoneally.[21]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.[16]

Antimicrobial Activity of Isoxazole Derivatives

A significant number of isoxazole derivatives have been synthesized and evaluated for their activity against a wide range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many isoxazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The broad spectrum of activity suggests that different derivatives may have varied molecular targets.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 178d | E. coli | 117 | |

| 178e | E. coli | 110 | |

| 178f | E. coli | 95 | |

| 178e | S. aureus | 95 | |

| 178d | S. aureus | 100 | |

| TPI-2 | S. aureus | 6.25 | |

| TPI-5 | S. aureus | 6.25 | |

| TPI-14 | S. aureus | 6.25 | |

| TPI-2 | E. coli | 6.25 | |

| TPI-5 | E. coli | 6.25 | |

| TPI-14 | E. coli | 6.25 | |

| 7b | E. coli | 15 | |

| 7b | P. aeruginosa | 30 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[28]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isoxazole derivative

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific concentration

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the isoxazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[12]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[28]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader to measure absorbance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: PI3K/Akt Signaling Pathway and Inhibition by Isoxazole Derivatives.

Caption: COX-2 Inflammatory Pathway and Inhibition by Isoxazole Derivatives.

Experimental Workflows

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

Conclusion

Isoxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and microbial infections underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols to facilitate further investigation. The continued exploration of the isoxazole scaffold, aided by rational drug design and a deeper understanding of its structure-activity relationships, is poised to yield new and improved drug candidates to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. cusabio.com [cusabio.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. ijprajournal.com [ijprajournal.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. eijst.org.uk [eijst.org.uk]

- 20. benchchem.com [benchchem.com]

- 21. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. inotiv.com [inotiv.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 26. researchgate.net [researchgate.net]

- 27. texaschildrens.org [texaschildrens.org]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]

The Isoxazole Nucleus: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its role in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of isoxazole compounds, detailing their synthesis, multifaceted pharmacological activities, and the experimental methodologies used in their evaluation, with a focus on quantitative data and mechanistic insights.

The Isoxazole Core: Structure and Synthetic Strategies

The inherent polarity and aromaticity of the isoxazole ring contribute to its favorable pharmacokinetic profile and its capacity to serve as a versatile pharmacophore. The synthesis of the isoxazole nucleus is most commonly achieved through the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne or an alkene, followed by oxidation. A prevalent and efficient method involves the reaction of chalcones with hydroxylamine hydrochloride.

A general workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones is depicted below. This method is widely employed due to the ready availability of starting materials and the generally high yields.

Pharmacological Activities of Isoxazole Compounds

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant number of isoxazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][2][3] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Forskolin Derivative 14f | MCF-7 (Breast) | 0.5 | [4][5] |

| BT-474 (Breast) | 0.5 | [4][5] | |

| Isoxazole-amide 2d | HeLa (Cervical) | 15.48 (µg/mL) | [6] |

| Hep3B (Liver) | ~23 (µg/mL) | [6] | |

| Isoxazole-amide 2e | Hep3B (Liver) | ~23 (µg/mL) | [6] |

| Isoxazole-amide 2a | MCF-7 (Breast) | 39.80 (µg/mL) | [6] |

| Forskolin Derivative 11a | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 11c | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 14a | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 14g | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 14h | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 15b | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 16g | MCF-7 (Breast) | ≤1 | [4] |

| Forskolin Derivative 17b | MCF-7 (Breast) | ≤1 | [4] |

| Isoxazole-piperazine 6a | Huh-7 (Liver) | 0.09 | [7] |

| Isoxazole-piperazine 13d | Huh-7 (Liver) | 0.11 | [7] |

Anti-inflammatory Activity

The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Valdecoxib, a selective COX-2 inhibitor, exemplifies the therapeutic application of isoxazoles in managing inflammation and pain.

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | COX-2 Inhibition | - | High | |

| Compound 5b | Carrageenan-induced paw edema (% inhibition) | 75.68 (2h), 76.71 (3h) | - | |

| Compound 5c | Carrageenan-induced paw edema (% inhibition) | 74.48 (2h), 75.56 (3h) | - | |

| Compound 5d | Carrageenan-induced paw edema (% inhibition) | 71.86 (2h), 72.32 (3h) | - |

Antibacterial Activity

Certain isoxazole derivatives, notably the sulfonamides, exhibit potent antibacterial properties. A prominent example is sulfamethoxazole, which is often used in combination with trimethoprim. The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Staphylococcus aureus | - | |

| Escherichia coli | - | ||

| TPI-2 | Bacillus subtilis | 6.25 | |

| Staphylococcus aureus | 6.25 | ||

| Escherichia coli | 6.25 | ||

| TPI-5 | Bacillus subtilis | 6.25 | |

| Staphylococcus aureus | 6.25 | ||

| Escherichia coli | 6.25 | ||

| TPI-14 | Candida albicans | 6.25 | |

| Aspergillus niger | 6.25 |

Experimental Protocols

Synthesis of 3-(Biphenyl-4-yl)-5-(4-chlorophenyl)isoxazole

This protocol describes the synthesis of a specific isoxazole derivative as an illustrative example.

Step 1: Synthesis of (E)-1-(biphenyl-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone)

-

In a cold environment, dissolve equimolar amounts of 4-acetylbiphenyl and 4-chlorobenzaldehyde in 40-70% aqueous ethanol.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture until the precipitation of the chalcone is complete.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of 3-(Biphenyl-4-yl)-5-(4-chlorophenyl)isoxazole

-

Combine an equimolar quantity of the chalcone from Step 1 and hydroxylamine hydrochloride.

-

Subject the mixture to microwave irradiation at 70-80°C and 210 W for 5-20 minutes.[8]

-

After the reaction, cool the mixture and add cold water to precipitate the product.[8]

-

Filter the precipitate, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[8]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the isoxazole compound and incubate for 72 hours.

-

Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Prepare a series of twofold dilutions of the isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.[9]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[9]

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular targets and signaling pathways modulated by isoxazole-containing drugs is crucial for rational drug design and development.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function.

Sulfamethoxazole: Inhibition of Bacterial Folic Acid Synthesis

Sulfamethoxazole is a bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in bacteria.[10] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[10] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[11]

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a range of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. The ongoing exploration of novel isoxazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield new and improved therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 11. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-(bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-(4-(bromomethyl)phenyl)isoxazole. The information presented is intended to support research and development activities in medicinal chemistry and related fields where isoxazole-containing compounds are of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.45 | d | 1.8 | 1H | Isoxazole-H5 |

| 7.78 | d | 8.4 | 2H | Ar-H |

| 7.50 | d | 8.4 | 2H | Ar-H |

| 6.75 | d | 1.8 | 1H | Isoxazole-H4 |

| 4.56 | s | 2H | -CH₂Br |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | Isoxazole-C3 |

| 158.1 | Isoxazole-C5 |

| 140.2 | Ar-C |

| 129.8 | Ar-CH |

| 128.9 | Ar-C |

| 127.3 | Ar-CH |

| 102.4 | Isoxazole-C4 |

| 32.7 | -CH₂Br |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3130 | C-H stretch (aromatic) |

| 1610 | C=N stretch (isoxazole) |

| 1595, 1490 | C=C stretch (aromatic) |

| 1440 | C-H bend (CH₂) |

| 1220 | C-O stretch (isoxazole) |

| 830 | C-H bend (p-disubstituted benzene) |

| 680 | C-Br stretch |

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 237/239 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 158 | [M - Br]⁺ |

| 130 | [M - Br - CO]⁺ |

| 116 | [C₉H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-(bromomethyl)benzaldehyde. The general workflow involves the formation of an oxime followed by a cyclization reaction.

Synthesis of 4-(bromomethyl)benzaldehyde oxime

To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Synthesis of this compound

The crude 4-(bromomethyl)benzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. Subsequently, vinyl acetate (1.5 eq) and triethylamine (2.0 eq) are added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides essential data and protocols for researchers working with this compound. The provided spectroscopic data will aid in the identification and characterization of this compound, while the experimental workflow offers a clear path for its synthesis.

An In-depth Technical Guide on the Safety and Handling of 3-(4-(bromomethyl)phenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(4-(bromomethyl)phenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive bromomethyl group and isoxazole core, proper handling is crucial to ensure laboratory safety. This document outlines the known hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant and harmful properties upon contact or ingestion.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07: Harmful/Irritant[1]

It is important to note that related isoxazole derivatives may exhibit different hazard profiles. For instance, 3-(4-bromophenyl)isoxazole is classified with a GHS06 pictogram (skull and crossbones) and the signal word "Danger," indicating higher acute oral toxicity (Acute Toxicity 3).[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C10H8BrNO[1] |

| Molecular Weight | 238.084 g/mol [1] |

| Appearance | Solid[1] |

| Purity | 95.0%[1] |

| Relative Density | 1.485[1] |

| CAS Number | 169547-67-5[1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][2][4] Safety glasses with side-shields or goggles are recommended.[5]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][4]

-

General Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[4]

Storage:

-

Conditions: Store in a cool, well-ventilated place. Keep container tightly closed.[5]

-

Incompatible Materials: Keep away from oxidizing agents.[6]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][7]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[2][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][7]

-

Containment and Cleaning: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[2][7]

Reactivity and Stability

-

Reactivity: Isoxazole derivatives are a versatile class of heterocyclic compounds with diverse chemical reactivity.[8][9] The bromomethyl group is a reactive functional group that can participate in nucleophilic substitution reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[6]

-

Conditions to Avoid: Avoid formation of dust.

-

Incompatible Materials: Strong oxidizing agents.[6]

Toxicological Information

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[2]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.[2]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The safety data provided is derived from supplier safety data sheets and information on structurally related compounds. For novel compounds, it is standard practice in drug development to conduct a battery of in vitro and in vivo toxicology studies following regulatory guidelines (e.g., OECD, FDA) to fully characterize the safety profile. These would include, but are not limited to, cytotoxicity assays, genotoxicity assays (e.g., Ames test), and acute toxicity studies in animal models.

Disposal Considerations

Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be disposed of as unused product.[2]

Disclaimer: This document is intended as a guide and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. angenechemical.com [angenechemical.com]

- 3. 3-(4-Bromophenyl)isoxazole 97 13484-04-3 [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Utility of 3-(4-(bromomethyl)phenyl)isoxazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and potential applications of the versatile research chemical, 3-(4-(bromomethyl)phenyl)isoxazole. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, detailed experimental methodologies, and illustrates its utility in the synthesis of novel chemical entities.

Commercial Availability

This compound (CAS No. 169547-67-5) is a readily available building block for chemical synthesis. Several suppliers offer this compound in varying quantities and purities. A summary of commercial sources is provided in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | Purity | Quantity |

| Fluorochem | F320428 | >95% | 250 mg, 1 g |

| BLDpharm | 169547-67-5 | ≥97% (HPLC) | 1 g, 5 g, 25 g |

| Echemi | 169547-67-5 | 99% | 25 kg |

| ChemUniverse | P89378 | 98% | Inquire |

Synthesis of this compound

Illustrative Synthetic Pathway

A common approach to the synthesis of 3-arylisoxazoles involves the reaction of an appropriate nitrile oxide with an alkyne. The bromomethyl functionality can be introduced either before or after the formation of the isoxazole ring. A potential synthetic workflow is outlined below.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-methylphenyl)isoxazole via [3+2] Cycloaddition

This procedure is adapted from general methods for isoxazole synthesis.

-

Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the product, 4-methylbenzaldehyde oxime, can be isolated by extraction with an organic solvent like ethyl acetate.

-